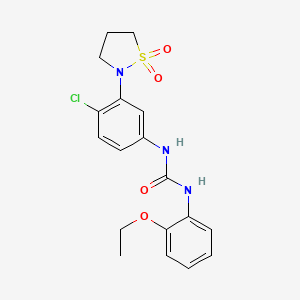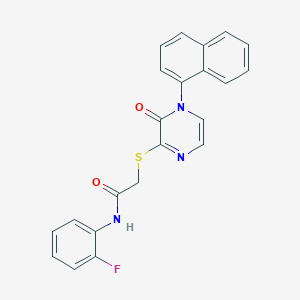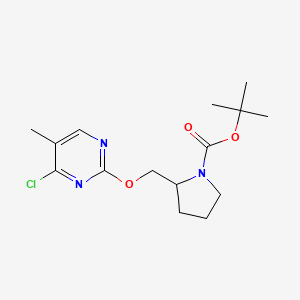
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea, also known as CDIPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDIPT is a urea derivative that exhibits potent anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of heterocyclic compounds. For instance, phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing nucleophilic sulfur, such as thioureas, to form thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones. These reactions involve initial sulfur anion attack on intermediate epoxides followed by ring closure to form heterocyclic compounds. This process demonstrates the compound's utility in creating a diverse range of heterocyclic structures, which are critical in pharmaceuticals and agrochemicals development (Reeve & Coley, 1979).
Parkinson's Disease Research
Another area of application is in the synthesis of urea and thiourea derivatives for potential therapeutic uses. For instance, urea and thiourea derivatives have been synthesized and evaluated for their antiparkinsonian activity. Some of these compounds exhibited significant activity against Parkinson's disease symptoms in animal models, highlighting the compound's potential as a starting point for future drug design aimed at treating neurological conditions (Azam, Alkskas, & Ahmed, 2009).
Antimicrobial and Antioxidant Applications
The urea derivatives of the compound have also been synthesized and assessed for their antimicrobial and antioxidant properties. A series of coumarylthiazole derivatives containing aryl urea/thiourea groups were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting strong inhibition against these enzymes. This indicates the compound's potential utility in developing treatments for conditions like Alzheimer's disease, where enzyme inhibition can play a therapeutic role (Kurt et al., 2015).
Corrosion Inhibition
Moreover, 1,3,5-triazinyl urea derivatives, related to the compound , have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies suggest that the chemical structure of urea derivatives significantly affects their corrosion inhibition performance, pointing towards the compound's application in protecting industrial materials from corrosion (Mistry et al., 2011).
properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-2-26-17-7-4-3-6-15(17)21-18(23)20-13-8-9-14(19)16(12-13)22-10-5-11-27(22,24)25/h3-4,6-9,12H,2,5,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKRWGCDFMAHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2650731.png)


![N-(2-methoxyethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2650736.png)
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B2650737.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)
![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)
![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)
![6-(4-Methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650748.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)

